![molecular formula C19H28N4O2 B5627651 1-(2-furylmethyl)-4-{3-[(1-methyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B5627651.png)
1-(2-furylmethyl)-4-{3-[(1-methyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-furylmethyl)-4-{3-[(1-methyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine involves multi-step organic reactions. Starting materials typically undergo a series of transformations including esterification, conversion to hydrazides, and subsequent cyclization to form the oxadiazole ring. The final target compounds can be achieved through reactions such as nucleophilic substitution and coupling reactions under specific conditions, often involving catalysts and bases like sodium hydride in aprotic solvents (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds often features a core oxadiazole ring, substituted with various functional groups that influence the compound's properties and biological activity. The structural elucidation of these compounds is typically carried out using spectroscopic techniques such as NMR, IR, and mass spectrometry, providing insights into the arrangement of atoms and the presence of specific functional groups (Khalid et al., 2016).
Chemical Reactions and Properties
The chemical properties of compounds containing oxadiazole and piperidine units include their reactivity towards nucleophiles and electrophiles, as well as their ability to participate in hydrogen bonding and π-π interactions. These interactions are crucial for the binding of these compounds to biological targets, influencing their biological activities (Şahin et al., 2012).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular structure of the compound. X-ray crystallography and DFT calculations are methods used to study the crystal structures, providing information on the molecular conformation, intermolecular interactions, and packing within the crystal lattice (Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present in the molecule. The presence of the oxadiazole ring, for instance, can confer specific reactivity patterns such as nucleophilic substitution reactions at certain positions on the ring. Studies on related compounds have highlighted their potential biological activities, which are often linked to their chemical properties (Khalid et al., 2016).
properties
IUPAC Name |
5-[1-(furan-2-ylmethyl)piperidin-4-yl]-3-[(1-methylpiperidin-4-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-22-8-4-15(5-9-22)13-18-20-19(25-21-18)16-6-10-23(11-7-16)14-17-3-2-12-24-17/h2-3,12,15-16H,4-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZIRUCDUXONBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC2=NOC(=N2)C3CCN(CC3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furylmethyl)-4-{3-[(1-methyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine |
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